

The Foundational Chemistry of Diazabicyclooctane Inhibitors: A Technical Guide to Relebactam

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Compound of Interest		
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Abstract

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β -lactamase enzymes, which inactivate β -lactam antibiotics. Diazabicyclooctane (DBO) inhibitors represent a pivotal class of non- β -lactam β -lactamase inhibitors designed to counteract this resistance. This technical guide delves into the foundational chemistry of DBO inhibitors, with a specific focus on **Relebactam**. **Relebactam**, in combination with imipenem/cilastatin, is a crucial therapeutic option for treating complicated infections caused by multidrug-resistant bacteria. This document provides a comprehensive overview of its mechanism of action, structure-activity relationships, synthesis, and the experimental protocols used for its characterization, supported by quantitative data and detailed visualizations to facilitate understanding and further research in this critical area of drug development.

Introduction to Diazabicyclooctane Inhibitors

Diazabicyclooctane (DBO) compounds are a class of bicyclic molecules that have emerged as highly effective inhibitors of a broad spectrum of serine β -lactamases, including Ambler class A, C, and some class D enzymes.[1][2] Unlike earlier inhibitors like clavulanic acid, DBOs do not possess a β -lactam ring, making them stable to hydrolysis by β -lactamases. Their unique



structure allows them to act as potent "suicide inhibitors" that form a stable, covalent bond with the serine residue in the active site of the enzyme. **Relebactam** is a prominent member of this class, structurally similar to avibactam, and is a key component in combating resistance mediated by enzymes such as Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases.[1][3]

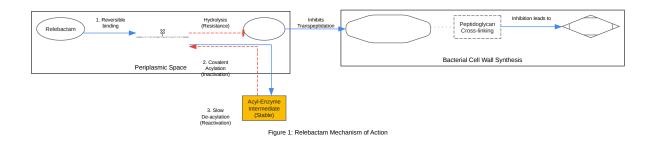
Relebactam: Mechanism of Action

Relebactam's inhibitory action is a multi-step process that effectively sequesters and inactivates β -lactamase enzymes.[4] This mechanism ensures the protection of the partner β -lactam antibiotic, such as imipenem, allowing it to exert its bactericidal effect.[4][5]

The process can be summarized as follows:

- Non-covalent Binding: Relebactam initially binds to the active site of the β-lactamase through non-covalent interactions.
- Covalent Acylation: The serine residue (Ser70 in the standard numbering scheme) in the
 enzyme's active site performs a nucleophilic attack on the carbonyl group of Relebactam's
 urea moiety. This opens the five-membered ring and forms a stable, covalent acyl-enzyme
 intermediate.[6]
- De-acylation and Recarbamylation: Unlike some inhibitors that cause irreversible inactivation, the Relebactam-enzyme complex can undergo slow de-acylation. This process involves hydrolysis, which breaks the covalent bond, regenerates the active enzyme, and releases a modified, but still intact, Relebactam molecule. The reformed Relebactam can then go on to inhibit another β-lactamase enzyme.[4]





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Figure 1: Relebactam Mechanism of Action

Quantitative Data on Inhibitory Activity

The efficacy of **Relebactam** is quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) of a partner antibiotic when used in combination.

Table 1: In Vitro Inhibition of Purified β -Lactamases by

Relebactam and Avibactam

β-Lactamase	Relebactam IC50 (nM)	Avibactam IC50 (nM)	Fold Difference
CTX-M-15	910	3.4	119x
L2	470	15	31x
KPC-2	230	10	22x
KPC-3	250	29	9x
KPC-4	900	9.3	98x



Data sourced from a comparative study on purified class A serine β -lactamases.[3][7] The IC50 values were determined after a 10-minute preincubation with the inhibitor.

Table 2: In Vitro Activity of Imipenem/Relebactam

against Clinical Isolates

Organism (Resistance Profile)	lmipenem MIC50/90 (μg/mL)	lmipenem/Relebact am (4 μg/mL) MIC50/90 (μg/mL)	Susceptibility (%)
K. pneumoniae (KPC-producing)	>32 / >32	0.25 / 1	>97%[8][9]
P. aeruginosa (Imipenem-resistant)	>16 / >32	2/16	71.5%[10]
Enterobacter spp. (KPC-producing)	16 / >16	0.12 / 2	100% (for isolates tested)[11]
E. coli (KPC- producing)	>32 / >32	0.12 / 0.5	100% (for isolates tested)[11]

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Structure-Activity Relationship (SAR)

The chemical structure of DBO inhibitors is critical to their function. Key features of **Relebactam** include:

- Diazabicyclooctane Core: Provides the rigid scaffold necessary for positioning the reactive groups within the enzyme's active site.
- Sulfate Group: Acts as a crucial leaving group during the acylation step, facilitating the formation of the covalent bond with the catalytic serine.
- Piperidine Side Chain: The C2-linked piperidine ring is a distinguishing feature of
 Relebactam.[12] This moiety can influence the inhibitor's potency against different β-lactamases through steric interactions within the active site. For instance, steric clashes with



residues like Asn104 in CTX-M-15 or His/Trp105 in KPCs can explain some of the differences in inhibitory activity compared to avibactam, which has a smaller C2 carboxyamide group.[12]

Synthesis of Relebactam

Several synthetic routes for **Relebactam** have been developed, including scalable processes for manufacturing. A common strategy involves the construction of the DBO core followed by the introduction of the piperidine side chain and the final sulfation step.



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Figure 2: Simplified Synthesis Workflow for Relebactam

A representative commercial-scale synthesis starts with cis-5-hydroxypipecolic acid.[8][13][14] The key steps include coupling with a Boc-protected aminopiperidine, protection and subsequent SN2 displacement to form a key amine intermediate, cyclization to form the bicyclic urea, catalytic debenzylation, sulfation of the hydroxyl group, and a final deprotection step to yield the zwitterionic **Relebactam** product.[13][14]

Experimental Protocols Enzyme Kinetics Assay (IC50 Determination)

This protocol outlines a typical method for determining the IC50 value of **Relebactam** against a purified β -lactamase, such as KPC-2.



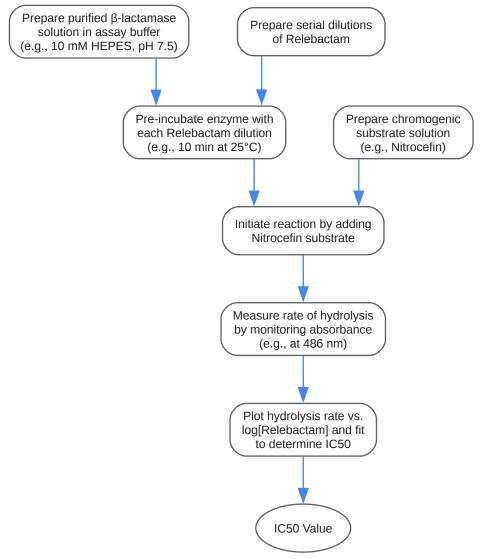


Figure 3: Experimental Workflow for IC50 Determination

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Figure 3: Experimental Workflow for IC50 Determination

Methodology:

- Reagent Preparation:
 - Assay Buffer: Prepare a suitable buffer, such as 10 mM HEPES with 150 mM NaCl, pH
 7.5.[3]
 - Enzyme Solution: Dilute purified β-lactamase (e.g., KPC-2) to a final concentration of approximately 1 nM in the assay buffer.[15]



- Inhibitor Stock: Prepare a stock solution of Relebactam and perform serial dilutions to create a range of concentrations to be tested.
- Substrate Solution: Prepare a solution of a chromogenic substrate, such as nitrocefin (e.g., 75 μM final concentration), in the assay buffer.[15]

Assay Procedure:

- In a 96-well microplate, add the enzyme solution to wells containing the different dilutions of Relebactam. Include control wells with enzyme but no inhibitor.
- Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).[3][15]
- Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.
- Immediately begin monitoring the change in absorbance at 486 nm using a microplate reader.[3] The rate of nitrocefin hydrolysis is directly proportional to the enzyme activity.

• Data Analysis:

- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the Relebactam concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of **Relebactam** that reduces enzyme activity by 50%.[16][17]

Minimum Inhibitory Concentration (MIC) Testing

This protocol describes the broth microdilution method to determine the MIC of imipenem in the presence of a fixed concentration of **Relebactam** against a bacterial isolate.

Methodology:

Media and Reagent Preparation:



- Growth Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to CLSI guidelines.[18][19]
- Bacterial Inoculum: Culture the test organism overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
- Antibiotic/Inhibitor Solutions: Prepare serial twofold dilutions of imipenem in CAMHB. To each dilution, add **Relebactam** to a fixed final concentration (typically 4 μg/mL).[19]
- Assay Procedure:
 - In a 96-well microplate, dispense the imipenem/relebactam solutions.
 - Add the standardized bacterial inoculum to each well.
 - Include a growth control well (bacteria, no drug) and a sterility control well (media only).
 - Incubate the plate at 35-37°C for 16-20 hours.[18]
- Result Interpretation:
 - The MIC is defined as the lowest concentration of imipenem (in the presence of Relebactam) that completely inhibits visible bacterial growth.[18][20]

X-Ray Crystallography of Enzyme-Inhibitor Complex

This protocol provides a general workflow for determining the crystal structure of a β -lactamase in complex with **Relebactam**.

Methodology:

- Protein Expression and Purification: Express and purify high-quality, homogenous βlactamase enzyme.
- Crystallization:
 - Screen for initial crystallization conditions of the apo-enzyme using vapor diffusion methods (hanging or sitting drop).[6][21]



- o Optimize crystallization conditions to obtain diffraction-quality crystals.
- Complex Formation:
 - Soak the apo-enzyme crystals in a solution containing a high concentration of Relebactam (e.g., 2.5-100 mM, depending on the enzyme and inhibitor) for a specific duration (e.g., 1 to 16 hours).[6][15]
- · Cryo-protection and Data Collection:
 - Transfer the soaked crystal to a cryo-protectant solution (if necessary) and flash-cool it in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron beamline.[6]
- Structure Determination and Refinement:
 - Process the diffraction data.
 - Solve the structure using molecular replacement with a known apo-enzyme structure as a model.
 - Build the model of the covalently bound Relebactam into the electron density map in the active site and refine the structure to high resolution.

Conclusion

Relebactam exemplifies the success of the diazabicyclooctane scaffold in overcoming β -lactamase-mediated resistance. Its unique mechanism of action, involving reversible covalent inhibition, restores the activity of potent carbapenems like imipenem against a wide range of clinically important Gram-negative pathogens. Understanding the foundational chemistry, structure-activity relationships, and the precise methodologies used to characterize these inhibitors is paramount for the continued development of new agents to combat the everevolving landscape of antibiotic resistance. The data and protocols presented in this guide serve as a resource for researchers dedicated to this critical mission.



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